

Introduction: The Evolving Landscape of Synthetic Cannabinoids

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Compound of Interest

Compound Name: 4-cyano MMB-BUTINACA

CAS No.: 2659308-48-0

Cat. No.: B10855548

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The proliferation of New Psychoactive Substances (NPS) presents a continuous challenge to public health and regulatory bodies worldwide. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ^9 -tetrahydrocannabinol (THC).[1] These substances, however, often exhibit far greater potency and a more severe and unpredictable profile of adverse effects. This guide focuses on **4-cyano MMB-BUTINACA** (also known as MMB-4CN-BUTINACA or 4-CN-AMB-BUTINACA), a recently identified SCRA, detailing its chemical and pharmacological properties, its complex legal status in the United States and Europe, and the analytical methodologies crucial for its detection.[2][3] For researchers, toxicologists, and drug development professionals, understanding the regulatory framework and scientific underpinnings of such compounds is paramount for navigating research, forensic analysis, and public health responses.

Section 1: Chemical and Pharmacological Profile

Chemical Identity and Structure

4-cyano MMB-BUTINACA is an indazole-3-carboxamide based synthetic cannabinoid.[4] Its nomenclature is derived from its key structural features, which distinguish it from other SCRAs. The emergence of compounds with novel tail substituents, such as the 4-cyanobutyl group in this

molecule, marks a continuing evolution in SCRA design by clandestine manufacturers aiming to circumvent existing legislation.[3]

Identifier	Information
IUPAC Name	methyl (S)-2-(1-(4-cyanobutyl)-1H-indazole-3-carboxamido)-3-methylbutanoate[2]
Synonyms	4-CN-MMB-BUTINACA, AMB-4CN-BUTINACA, MMB-4CN-BUTINACA[2]
Chemical Class	Indazole-3-carboxamide Synthetic Cannabinoid
InChI Key	WROCSMZNSLKYDI-INIZCTEOSA-N

```
digraph "4_cyano_MMB_BUTINACA_Structure" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];  
node [shape=plaintext, fontname="Arial", fontsize=10];  
edge [fontname="Arial", fontsize=10];
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// Define nodes for atoms  
N1 [label="N", pos="0,0!"];  
N2 [label="N", pos="-0.87,-0.5!"];  
C3 [label="C", pos="-0.87,-1.5!"];  
C4 [label="C", pos="0,-2!"];  
C5 [label="C", pos="0.87,-1.5!"];  
C6 [label="C", pos="0.87,-0.5!"];  
C7 [label="C", pos="-1.73,0!"];  
C8 [label="C", pos="-2.6,-0.5!"];  
C9 [label="C", pos="-2.6,-1.5!"];  
C10 [label="C", pos="-1.73,-2!];
```

```
// Benzene ring part of indazole  
C6_H [label="H", pos="1.73,-0.2!"];  
C5_H [label="H", pos="1.73,-1.8!"];  
C4_H [label="H", pos="0,-2.8!"];  
C10_H [label="H", pos="-1.73,-2.8!];
```

```
// Indazole core bonds
edge [style=solid];
N1 -- C6;
C6 -- C5;
C5 -- C4;
C4 -- C10;
C10 -- C3;
C3 -- N2;
N2 -- N1;
C3 -- C9;
C9 -- C8;
C8 -- C7;
C7 -- N1;
C9 -- C10;

// Bonds to hydrogens on benzene ring
C6 -- C6_H;
C5 -- C5_H;
C4 -- C4_H;
C10 -- C10_H;

// Carboxamide group
C11 [label="C", pos="-2.6, 0.5!"];
O1 [label="O", pos="-2.6, 1.5!"];
N3 [label="N", pos="-3.5, 0!"];
N3_H [label="H", pos="-4.0, 0.5!"];

edge [style=double];
C11 -- O1;
edge [style=solid];
C7 -- C11;
```

```
C11 -- N3;
N3 -- N3_H;

// Amino acid part
C12 [label="C", pos="-4.4, -0.5!"];
C12_H [label="H", pos="-4.9, 0!"];
C13 [label="C", pos="-5.3, -1.0!"];
O2 [label="O", pos="-5.3, -2.0!"];
O3 [label="O", pos="-6.2, -0.5!"];
C14 [label="C", pos="-7.1, -1.0!"];
C14_H3 [label="H3", pos="-7.6, -0.5!"];
C15 [label="C", pos="-4.4, -1.5!"];
C15_H [label="H", pos="-3.9, -2.0!"];
C16 [label="C", pos="-5.3, -2.5!"];
C16_H3 [label="H3", pos="-4.8, -3.0!"];
C17 [label="C", pos="-6.2, -2.0!"];
C17_H3 [label="H3", pos="-6.7, -2.5!"];

edge [style=solid];
N3 -- C12;
C12 -- C12_H;
C12 -- C13;
C12 -- C15;
edge [style=double];
C13 -- O2;
edge [style=solid];
C13 -- O3;
O3 -- C14;
C14 -- C14_H3;
C15 -- C15_H;
C15 -- C16;
C15 -- C17;
C16 -- C16_H3;
C17 -- C17_H3;
```

```
// 4-cyanobutyl tail
C18 [label="C", pos="0.87, 0.5!"];
C18_H2 [label="H2", pos="1.3, 0!"];
C19 [label="C", pos="1.73, 1.0!"];
C19_H2 [label="H2", pos="2.2, 0.5!"];
C20 [label="C", pos="2.6, 1.5!"];
C20_H2 [label="H2", pos="3.1, 1.0!"];
C21 [label="C", pos="3.5, 2.0!"];
C21_H2 [label="H2", pos="4.0, 1.5!"];
C22 [label="C", pos="4.4, 2.5!"];
N4 [label="N", pos="5.3, 3.0!"];

edge [style=solid];
N1 -- C18;
C18 -- C18_H2;
C18 -- C19;
C19 -- C19_H2;
C19 -- C20;
C20 -- C20_H2;
C20 -- C21;
C21 -- C21_H2;
C21 -- C22;
edge [style=triple];
C22 -- N4;
}
```

Caption: Chemical structure of **4-cyano MMB-BUTINACA**.

Mechanism of Action and Pharmacology

Like other SCRAs, **4-cyano MMB-BUTINACA** acts as an agonist at the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily located in the central nervous system and mediates the main psychoactive effects, while the CB2 receptor is found predominantly in the peripheral immune system.

Preliminary pharmacological data confirms its activity as a potent cannabinoid receptor agonist. In a fluorescence-based assay using cells transfected with human CB1 or CB2 receptors, **4-cyano MMB-BUTINACA** elicited a strong response at both receptor subtypes, confirming its functional similarity to THC and other controlled SCRAs.[2] Specifically, at a concentration of 10 μM , it produced 99.7% of the maximal response at the CB1 receptor and 84.5% at the CB2 receptor.[2] In-vitro studies of this and related analogs show moderate to high affinity for both receptors, with many compounds acting as potent, sub-nanomolar agonists.[3] The high potency at the CB1 receptor is the causal basis for its profound psychoactive effects and associated health risks.

Section 2: Legal Status and Scheduling

The regulatory landscape for NPS is complex, characterized by a reactive process where legislation often follows the emergence and identification of new substances. The legal status of **4-cyano MMB-BUTINACA** is a prime example of this dynamic, differing significantly between the United States and Europe.

United States

As of early 2026, **4-cyano MMB-BUTINACA** is not specifically listed by name as a scheduled substance under the federal Controlled Substances Act (CSA). However, this does not mean it is legal to produce, distribute, or possess. Its legal status is primarily governed by the Federal Analogue Act (21 U.S.C. § 813).

The Federal Analogue Act: This statute allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were listed in Schedule I, but only if intended for human consumption. For **4-cyano MMB-BUTINACA**, this means:

- **Structural Similarity:** Its indazole-3-carboxamide core is substantially similar to numerous SCRAs already listed in Schedule I.
- **Functional Similarity:** Its potent agonist activity at the CB1 receptor produces effects similar to or greater than other Schedule I SCRAs.[2][3]

Therefore, from a law enforcement and prosecution perspective, **4-cyano MMB-BUTINACA** is considered a controlled substance analogue and is de facto treated as a Schedule I substance.

This approach contrasts with that for the related compound 4F-MDMB-BINACA (which has a fluorobutyl tail instead of a cyanobutyl tail). 4F-MDMB-BINACA was first controlled as a positional

isomer of another Schedule I substance and was later explicitly listed in Schedule I by the Drug Enforcement Administration (DEA) on June 22, 2021, to remove ambiguity.[5][6] The DEA's identification of **4-cyano MMB-BUTINACA** in late 2020 suggests it is on the agency's radar for potential future scheduling actions.[2]

Europe

In the European Union, the control of NPS is managed through the EU Early Warning System (EWS), operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in cooperation with Europol.[7]

- **Monitoring and Risk Assessment:** When a new substance like **4-cyano MMB-BUTINACA** is detected in member states, it is formally notified and monitored through the EWS. If the substance is associated with significant public health risks, the EMCDDA can conduct a formal risk assessment.[7]
- **EU-Wide Control:** Based on the risk assessment, the European Commission can propose that the substance be subject to control measures across all EU member states.
- **National Legislation:** Many European nations do not wait for EU-wide action and have implemented their own "generic" or "analogue" legislation that controls entire families of compounds based on their core chemical structure. **4-cyano MMB-BUTINACA**, as an indazole-3-carboxamide, would likely be covered under such laws in countries like the United Kingdom (Class B drug under the Misuse of Drugs Act 1971) and Germany (Anlage II of the Betäubungsmittelgesetz).[8]

The supply of many SCRA to Europe was significantly disrupted following generic control measures implemented by China in July 2021, which impacted the availability of dominant compounds.[9] However, clandestine production may shift to other regions, including within Europe itself.

Region	Legal Status / Scheduling Approach	Specific Listing for 4-cyano MMB-BUTINACA	Governing Authority/Legislation
United States	Controlled as a Schedule I analogue.	No, not specifically listed by name.	Controlled Substances Act / Federal Analogue Act (21 U.S.C. § 813)
European Union	Monitored as an NPS. Likely controlled under generic/analogue laws in many member states.	No, not subject to a specific EU-wide control measure.	EMCDDA Early Warning System; National drug laws.

Section 3: Analytical and Forensic Considerations

For the scientific community, the reliable identification of **4-cyano MMB-BUTINACA** in forensic samples (e.g., seized materials, biological fluids) is critical.

Analytical Methodology Workflow

The initial identification of novel SCRA's often relies on a combination of chromatographic and mass spectrometric techniques. The initial challenge for forensic laboratories was the lack of a commercially available reference standard, which is essential for unequivocal confirmation.^[2] However, analytical reference standards are now available, facilitating method validation and routine analysis.^[4]

A typical workflow for the identification of **4-cyano MMB-BUTINACA** in a seized herbal product would be as follows:

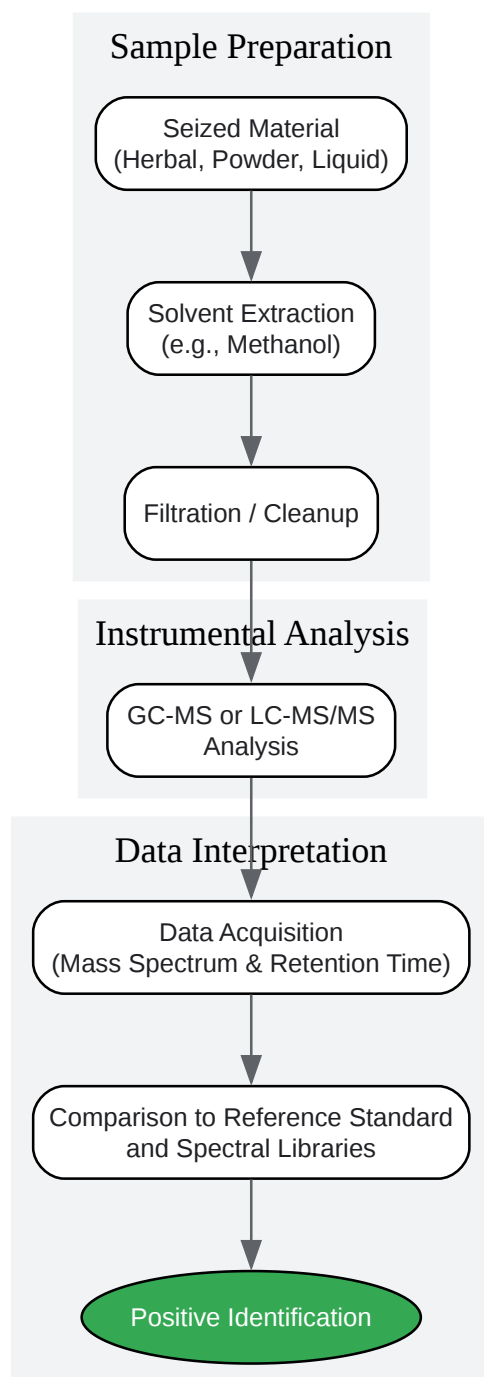
Protocol: Extraction and GC-MS Analysis of Herbal Material

- **Sample Preparation:** Homogenize 100 mg of the seized herbal material.
- **Extraction:** Perform a liquid-liquid extraction. Add 5 mL of methanol to the sample, vortex for 2 minutes, and sonicate for 15 minutes. Centrifuge at 3000 rpm for 10 minutes.
- **Filtration:** Transfer the supernatant to a clean tube and filter through a 0.45 µm syringe filter into an autosampler vial.

- Instrumentation: Analyze the extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
 - GC Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable.
 - Injection: 1 μ L splitless injection at 250°C.
 - Oven Program: Start at 100°C, ramp to 300°C at 20°C/min, and hold for 5 minutes.
 - MS Detection: Electron Ionization (EI) mode, scanning a mass range of 40-550 amu.
- Data Analysis: Compare the resulting mass spectrum and retention time to a certified reference standard of **4-cyano MMB-BUTINACA**.[\[10\]](#)[\[11\]](#)

Metabolism

In toxicological analysis of biological samples (urine, blood), the parent compound is often present at very low concentrations or may be entirely absent. Therefore, identifying the substance's metabolites is crucial for confirming exposure. While specific metabolic pathways for **4-cyano MMB-BUTINACA** are still under extensive research, they are predicted to follow patterns seen with structurally similar SCRA, such as ester hydrolysis and oxidative transformations of the alkyl chain.[\[12\]](#) Analytical reference standards for potential metabolites are being developed to aid in this research.[\[12\]](#)



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